molecular formula C4H2N4 B1259334 Imidazo[4,5-c]pyrazole CAS No. 251-05-8

Imidazo[4,5-c]pyrazole

Cat. No. B1259334
CAS RN: 251-05-8
M. Wt: 106.09 g/mol
InChI Key: CYCBAKHQLAYYHQ-UHFFFAOYSA-N
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Description

Imidazo[4,5-c]pyrazole is a type of heterocyclic compound that has been studied for its potential in various applications. Upon UV irradiation, substituted pyrrolo[2,3-d]-1,2,3-triazoles can be transformed into imidazo[4,5-c]pyrazoles .


Synthesis Analysis

A basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide [bmIm]OH, has been used as an efficient catalyst for the novel synthesis of pyrazoloimidazole-2-thione-N-nucleosides by a one-pot four-component condensation reaction of aryl ribosylthiourea, chloroacetic acid, aromatic aldehyde, and hydrazine hydrate at room temperature . Another method involves the reaction of 5-aminopyrazoles with imidoyl chlorides in dry 1,4-dioxane at room temperature .


Molecular Structure Analysis

The molecular structure of Imidazo[4,5-c]pyrazole derivatives can be modified to enhance their biological activity. For instance, the decoration of the catechol ring with groups with different electronic, steric, and lipophilic properties, insertion of a methyl group on C-6 of the imidazo pyrazole scaffold, and shift of the acylhydrazonic substituent from position 7 to 6 of the imidazo pyrazole substructure have been explored .


Chemical Reactions Analysis

Imidazo[4,5-c]pyrazole undergoes various chemical reactions. For instance, upon UV irradiation, substituted pyrrolo[2,3-d]-1,2,3-triazoles were transformed by a new route to imidazo[4,5-c]pyrazoles . The mechanism of the reaction is discussed in terms of a likely 1,2,3,5-tetrazocine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[4,5-c]pyrazole derivatives can be influenced by various factors such as the decoration of the catechol ring with groups with different electronic, steric, and lipophilic properties .

Scientific Research Applications

Synthesis of Imidazo[4,5-c]pyrazoles Liubchak et al. (2012) developed a new synthetic approach for 4-substituted imidazo[4,5-c]pyrazoles, employing N'-(4-halopyrazol-5-yl)amidine cyclization under copper-catalyzed cross-coupling reactions. This method is highlighted for its cost-effectiveness, convenience, and the versatility it offers in substituting different groups at various positions of the imidazo[4,5-c]pyrazole nucleus. The synthesis utilizes readily available 5-aminopyrazoles and copper catalysts, providing a wide scope of structural variations for this compound (Liubchak, Tolmachev, & Nazarenko, 2012).

Reactivity and Biological Applications The imidazo[1,2-a]pyrazine scaffold, closely related to imidazo[4,5-c]pyrazole, has been extensively studied for its versatile role in organic synthesis and drug development. Goel et al. (2015) emphasized the diverse biological activity of imidazo[1,2-a]pyrazine, showcasing its reactivity and multifarious applications in medicinal chemistry. The review underlines the significance of substitution patterns and positions, which play a crucial role in determining the biological activity and potential of these compounds (Goel, Luxami, & Paul, 2015).

Heterocyclic Diazonium Salts Colomer and Moyano (2011) explored the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, which are structurally related analogs to purines known for their broad biological activity. The methodology involved one-pot diazotization of specific carbonitriles, showcasing the relevance of imidazo[4,5-c]pyrazole-related compounds in producing biologically significant structures (Colomer & Moyano, 2011).

Mechanism of Action

Imidazo[4,5-c]pyrazole derivatives have shown interesting anticancer, anti-angiogenic, and anti-inflammatory activities. In silico calculation predicted favourable drug-like and pharmacokinetic properties for the most promising compounds. Furthermore, molecular docking and molecular dynamic simulations suggested the ability of the most active derivative to interact with the colchicine binding site in the polymeric tubulin α/tubulin β/stathmin4 complex .

Future Directions

The structure-activity relationships of the imidazo pyrazole scaffold are being further extended to identify novel antiproliferative/anti-inflammatory agents potentially active with multi-target mechanisms . The interest and importance of imidazo-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazo in the context of research and development of new drugs .

properties

IUPAC Name

imidazo[4,5-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4/c1-3-4(8-7-1)6-2-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCBAKHQLAYYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611798
Record name Imidazo[4,5-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251-05-8
Record name Imidazo[4,5-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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